4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one
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Overview
Description
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one is a heterocyclic compound that features both a pyrrolidinone and a triazole ring
Preparation Methods
The synthesis of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.
Chemical Reactions Analysis
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include the use of organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and pyrrolidinones.
Scientific Research Applications
4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the design of new pharmaceuticals with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidinone moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 4-(1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidin-2-one include other triazole-containing heterocycles, such as:
1,2,3-triazole derivatives: These compounds share the triazole ring structure and have similar chemical properties and reactivity.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone ring can exhibit similar biological activities and applications.
Imidazole and pyrazole derivatives: These heterocycles are structurally related and can be used in similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its combination of the triazole and pyrrolidinone rings, which provides a distinct set of chemical and biological properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C7H10N4O |
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Molecular Weight |
166.18 g/mol |
IUPAC Name |
4-(3-methyltriazol-4-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H10N4O/c1-11-6(4-9-10-11)5-2-7(12)8-3-5/h4-5H,2-3H2,1H3,(H,8,12) |
InChI Key |
VGPHSCBSSLSICX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=N1)C2CC(=O)NC2 |
Origin of Product |
United States |
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